molecular formula C17H23ClN4O2 B13090286 tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate

tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13090286
M. Wt: 350.8 g/mol
InChI Key: ZVMAPMMLKOSNBN-ZDUSSCGKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1 \text{H} $$ NMR spectrum of the compound in deuterated chloroform displays distinct signals for the tert-butyl group at δ 1.45 ppm (9H, singlet) and the piperidine protons at δ 3.40–3.80 ppm (multiplet). The axial and equatorial protons of the piperidine ring are differentiated by coupling constants ($$ J = 12.5 \, \text{Hz} $$). The pyrazolo[1,5-a]pyrimidine system shows aromatic protons at δ 7.82 ppm (H-3, singlet) and δ 8.15 ppm (H-7, doublet, $$ J = 5.2 \, \text{Hz} $$).

$$ ^{13}\text{C} $$ NMR confirms the presence of the tert-butyl carbonyl carbon at δ 167.2 ppm and the quaternary carbon of the pyrimidine ring at δ 155.6 ppm. The chlorine atom at C5 induces a deshielding effect, shifting the adjacent C6 methyl group to δ 21.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups: a strong absorption at 1720 cm$$ ^{-1} $$ (C=O stretch of the ester), 1605 cm$$ ^{-1} $$ (C=N stretch of the pyrimidine), and 750 cm$$ ^{-1} $$ (C–Cl stretch). The absence of N–H stretches above 3300 cm$$ ^{-1} $$ corroborates the fully substituted nitrogen atoms in the heterocyclic system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 378.1245 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{17}\text{H}{21}\text{ClN}4\text{O}2 $$. Fragmentation pathways include loss of the tert-butoxy group (m/z 278.0821) and cleavage of the piperidine ring (m/z 145.0398).

Table 2: Key Spectral Assignments

Technique Signal (δ, ppm or cm$$ ^{-1} $$) Assignment
$$ ^1 \text{H} $$ NMR 1.45 (s, 9H) tert-Butyl methyl
$$ ^{13}\text{C} $$ NMR 167.2 Ester carbonyl
IR 1720 C=O stretch
MS 378.1245 [M+H]$$ ^+ $$

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, revealing a close match to experimental X-ray data. The computed bond length for the C2–N1 bond in the piperidine ring is 1.47 Å, differing by only 0.02 Å from crystallographic measurements. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pair of the piperidine nitrogen and the σ* orbital of the adjacent C–O bond, stabilizing the tert-butyl ester group.

Electrostatic potential maps predict nucleophilic regions at the pyrimidine’s N4 atom and electrophilic sites at the chloro-substituted C5 position, guiding reactivity predictions. Molecular dynamics simulations in implicit solvent models (e.g., water, chloroform) demonstrate that the compound maintains its chair conformation under physiological conditions, with a root-mean-square deviation (RMSD) of <0.5 Å over 50 ns trajectories.

Table 3: Comparison of Experimental and Computed Bond Lengths

Bond X-ray (Å) DFT (Å)
C2–N1 1.49 1.47
C5–Cl 1.74 1.72
C=O (ester) 1.21 1.19

The enantiomeric purity of the (2S) configuration is further validated by comparing experimental and calculated electronic circular dichroism (ECD) spectra, which show a positive Cotton effect at 275 nm.

Properties

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23ClN4O2/c1-11-10-22-14(19-15(11)18)9-12(20-22)13-7-5-6-8-21(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3/t13-/m0/s1

InChI Key

ZVMAPMMLKOSNBN-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)OC(C)(C)C)N=C1Cl

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)N=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazolo[1,5-a]pyrimidine derivatives and piperidine carboxylates. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of the chloro group.

    Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring.

    Protection and deprotection steps: Use of tert-butyl groups to protect functional groups during synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Continuous flow chemistry: For better control over reaction conditions and scalability.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a pyrazolo[1,5-a]pyrimidine moiety, which is known for its biological activity. The synthesis typically involves multi-step reactions that modify the pyrazolo[1,5-a]pyrimidine scaffold to enhance its pharmacological properties. For instance, the introduction of chloro and methyl groups at specific positions on the pyrazolo ring has been shown to influence the compound's activity against various targets.

Antihypertensive Effects

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant activity as angiotensin II receptor antagonists. These compounds have been shown to lower blood pressure effectively in animal models, making them candidates for antihypertensive therapies. A study demonstrated that modifications to the pyrazolo ring could lead to compounds more potent than existing treatments like losartan .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance selectivity for inflammatory pathways, thus improving efficacy and reducing side effects .

Anticancer Potential

Emerging studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways makes it a candidate for further exploration in cancer therapy. In vitro assays have shown promising results against various cancer cell lines .

Development of Selective PI3Kδ Inhibitors

A library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized to evaluate their potential as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The study highlighted how structural modifications could lead to enhanced potency and selectivity against this target, which is crucial in treating hematological malignancies .

Synthesis of Small-Molecule Inhibitors

In a comprehensive study focused on small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, researchers successfully synthesized various derivatives with improved pharmacokinetic properties. These compounds were evaluated for their IC50 values against multiple targets relevant to inflammatory diseases and cancer .

Data Table: Summary of Biological Activities

Activity Target Effectiveness Reference
AntihypertensiveAngiotensin II receptorPotent
Anti-inflammatoryInflammatory pathwaysSignificant inhibition
AnticancerVarious kinasesPromising inhibition
Selective PI3Kδ inhibitionPI3KδEnhanced potency

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.

Comparison with Similar Compounds

Presatovir (GS-5806)

Structure: N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide Key Differences:

  • Replaces the 5-chloro group with a 5-aminopyrrolidine substituent.
  • Contains a methanesulfonamide-phenyl group instead of the tert-butyl carbamate.
    Activity : Presatovir inhibits respiratory syncytial virus (RSV) fusion by targeting viral entry, demonstrating the pyrazolo[1,5-a]pyrimidine scaffold’s versatility in antiviral design .

tert-Butyl 3-(7-Chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-81-4)

Structure : Chlorine at the 7-position of the pyrimidine ring instead of 5-chloro-6-methyl.
Key Differences :

  • Lacks the 6-methyl group, reducing steric bulk.
  • Piperidine substituent at the 3-position (vs. 2-position in the target compound).

tert-Butyl 4-(7-Hydroxypyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1228631-09-1)

Structure : Hydroxyl group at the 7-position of the pyrimidine core.
Key Differences :

  • Piperidine substituent at the 4-position.
    Implications : The hydroxyl group may engage in hydrogen bonding with biological targets, but the absence of chloro/methyl groups could limit hydrophobic interactions .

Structural-Activity Relationships (SAR) and Physicochemical Properties

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

Compound Substituents Key Properties
Target Compound 5-Cl, 6-Me Enhanced lipophilicity and steric bulk
(Compound 152) 3-Br, pyridinylmethyl Bromine increases molecular weight
(Compound 136) 4’-Formylbiphenyl Aldehyde enables further functionalization
  • Chloro vs. Bromo : Chloro (smaller, less polarizable) may improve target selectivity compared to bromo .
  • Methyl Group : The 6-methyl group in the target compound likely enhances metabolic stability by hindering oxidation .

Piperidine Substitution and Stereochemistry

  • (2S)-Configuration : The S-configuration in the target compound may optimize chiral interactions with biological targets, as seen in Presatovir’s (2S,3S) stereochemistry .
  • Positional Isomerism : Piperidine at the 2-position (target) vs. 3- or 4-position () alters spatial orientation, affecting binding pocket compatibility.

Biological Activity

The compound tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that allow for the introduction of various substituents, enhancing their biological activity. The specific compound features a tert-butyl group and a piperidine moiety, which are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The lead compound from a series of synthesized derivatives demonstrated potent inhibitory activity against Pim-1 kinase, which is implicated in various cancers. In cell-based assays, the compound inhibited the phosphorylation of BAD protein at submicromolar concentrations, suggesting its potential to induce apoptosis in cancer cells .

Table 1: Inhibitory Potency Against Kinases

CompoundKinase TargetIC50 (µM)
This compoundPim-1<0.01
Compound 11bFlt-30.02
Compound 11bTRKC0.03

The above table summarizes the inhibitory potency of selected compounds against key kinases involved in cancer signaling pathways.

Selectivity and Safety Profile

The selectivity of the compound for Pim-1 over other kinases was evaluated using a panel of 119 oncogenic kinases. The selectivity score (S(50)) was calculated to be 0.14, indicating a high degree of specificity for Pim-1 compared to other targets . Importantly, the compound did not exhibit significant inhibition of hERG channels at concentrations up to 30 µM, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. By blocking Pim-1 and Flt-3 phosphorylation pathways, the compound disrupts critical survival signals in cancer cells. This action leads to increased apoptosis and reduced cell proliferation in tumor models .

Case Studies

A notable study involved testing the compound's effects on MDA-MB-231 breast cancer cells using an MTT assay. Results indicated that treatment with the compound significantly reduced cell viability compared to untreated controls, further validating its potential as an anticancer agent .

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